2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine
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Overview
Description
2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Another method involves a two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles .
Chemical Reactions Analysis
2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation agents.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This reaction often uses halogenated compounds as reagents.
Radical Reactions: These reactions are facilitated by transition metal catalysis or photocatalysis.
Scientific Research Applications
2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various derivatives.
Biology: Investigated for its potential as a biological probe.
Medicine: Explored for its therapeutic potential, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity .
Comparison with Similar Compounds
2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrazines: Used in drug development for their versatile scaffold.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H7F2N3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(difluoromethyl)imidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H7F2N3/c9-8(10)6-4-13-3-5(11)1-2-7(13)12-6/h1-4,8H,11H2 |
InChI Key |
PSZYYQJIGWHHED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1N)C(F)F |
Origin of Product |
United States |
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